molecular formula C9H6ClNO4S B580725 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid CAS No. 1369238-14-1

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Cat. No. B580725
CAS RN: 1369238-14-1
M. Wt: 259.66
InChI Key: JGHSVFTWWDLFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid” likely contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a chlorosulfonyl group (-SO2Cl) and a carboxylic acid group (-COOH) attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chlorosulfonyl isocyanate (CSI) is a versatile reagent used in organic synthesis, particularly for the preparation of bioactive products containing the sulfamoyl moiety .


Molecular Structure Analysis

The structure of a similar compound, chlorosulfonyl isocyanate, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .


Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc. It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .

Scientific Research Applications

Synthesis and Characterization

  • A series of new compounds derived from 1H-indole-2-carboxylic acids, like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, were synthesized using 1H-indole-2-carboxylic acids as the core compound. These were characterized by various spectroscopic methods and molecular docking studies were carried out to predict their binding interactions with target proteins, such as EGFR (Reddy et al., 2022).

Novel Synthesis of Derivatives

  • Novel synthesis techniques were employed to create biologically active indolo[3,2-C]isoquinoline derivatives starting from indole-2-carboxylates. These derivatives were further transformed through a series of chemical reactions to yield different compounds with potential biological applications (Sharma, 2017).

Structural Characterization

  • Indole-5-carboxylic acid trimer, formed during electro-polymerization of indole-5 carboxylic acid, was characterized using a range of one- and two-dimensional NMR techniques. This study helps in understanding the molecular structure of such trimers (Mackintosh et al., 1994).

Antidiabetic Agent Synthesis

  • Derivatives of Tryptoline-3-Carboxylic Acid, synthesized by coupling with various sulfonyl chlorides, were tested for in vivo antidiabetic activity. These studies provide insights into the potential therapeutic applications of indole-2-carboxylic acid derivatives (Choudhary et al., 2011).

Antimicrobial Activity

  • A series of indole-2-carboxylic acid derivatives were synthesized and screened for their antibacterial and antifungal activities, showing significant antimicrobial properties. This research highlights the potential of these derivatives in developing new antimicrobial agents (Raju et al., 2015).

X-ray Diffraction Studies

  • The crystal and molecular structure of 5-methoxyindole-3-acetic acid, a derivative of indole-2-carboxylic acid, was determined using X-ray diffraction. This structural analysis is crucial for understanding the physical and chemical properties of such compounds (Sakaki et al., 1975).

Oligomerization Studies

  • Research on the oligomerization of indole derivatives, like indole-5-carboxylic acid, revealed the formation of various adducts and dimers. Such studies are significant for understanding the chemical behavior and potential applications of these compounds in various fields (Mutulis et al., 2008).

Safety and Hazards

While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards. For example, chlorosulfonyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

5-chlorosulfonyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSVFTWWDLFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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